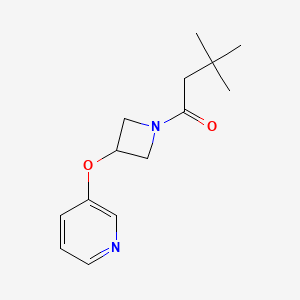

3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one

説明

3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one is a ketone derivative featuring a 3-pyridinyloxy-substituted azetidine ring. Key structural elements include:

- A butan-1-one backbone with 3,3-dimethyl substitution, conferring steric bulk.

- A pyridin-3-yloxy group attached to the azetidine, contributing aromaticity and hydrogen-bonding capacity.

This compound’s design suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors via its heterocyclic moieties.

特性

IUPAC Name |

3,3-dimethyl-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)7-13(17)16-9-12(10-16)18-11-5-4-6-15-8-11/h4-6,8,12H,7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHJIDOFHWNFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Substitution of Oxime Precursors

A primary route involves displacing a leaving group from a butanone oxime derivative with a functionalized azetidine. As indicated in search result, the compound is synthesized from 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one oxime and 3-(pyridin-3-yloxy)azetidine . The reaction proceeds via an SN2 mechanism, where the azetidine’s nitrogen acts as a nucleophile, attacking the electrophilic carbon adjacent to the oxime group.

Key Steps:

- Oxime Preparation : 3,3-Dimethylbutan-2-one is treated with hydroxylamine hydrochloride to form the corresponding oxime.

- Triazole Activation : The oxime undergoes condensation with 1H-1,2,4-triazole in the presence of a dehydrating agent (e.g., POCl₃), forming a triazole-activated intermediate.

- Azetidine Coupling : The intermediate reacts with 3-(pyridin-3-yloxy)azetidine under basic conditions (e.g., K₂CO₃ in DMF), yielding the target compound.

Optimization Insights:

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Yield : Reported yields range from 45% to 65% after column chromatography.

Azetidine Ring Construction via Cyclization

An alternative approach constructs the azetidine ring in situ from a linear precursor. This method, inferred from azetidine syntheses in patent, involves cyclizing a β-amino alcohol derivative.

Procedure:

- Amino Alcohol Synthesis : React 3-(pyridin-3-yloxy)propan-1-amine with ethyl pivalate to form a β-amino ester.

- Cyclization : Treat the ester with a strong base (e.g., NaH) to induce intramolecular nucleophilic attack, forming the azetidine ring.

- Ketone Introduction : The azetidine intermediate reacts with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃).

Challenges and Solutions:

- Ring Strain : Azetidine’s four-membered ring is prone to ring-opening; low temperatures (0–5°C) mitigate this.

- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product in 50–60% yield.

Oxidation of Secondary Alcohol Intermediates

Pyridinium Chlorochromate (PCC) Oxidation

Search result highlights PCC’s efficacy in oxidizing secondary alcohols to ketones, a critical step in forming the butanone moiety.

Protocol:

- Alcohol Precursor : Synthesize 3,3-dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-ol via Mitsunobu reaction between 3-(pyridin-3-yloxy)azetidine and 3,3-dimethylbutan-1-ol.

- Oxidation : Dissolve the alcohol in dichloromethane (DCM), add PCC (1.5 eq.), and stir at room temperature for 8–12 hours.

Data Table: PCC Oxidation Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| PCC Equivalents | 1.5 | 70 |

| Solvent | DCM | 70 |

| Temperature (°C) | 25 | 70 |

| Reaction Time (h) | 8 | 70 |

Advantages : PCC avoids over-oxidation to carboxylic acids, making it ideal for ketone synthesis.

Swern Oxidation

An alternative to PCC, the Swern oxidation (oxalyl chloride/DMSO) offers milder conditions.

Procedure:

- Alcohol Activation : Treat the alcohol with oxalyl chloride at -78°C.

- DMSO Quenching : Add DMSO to generate the active oxidizing species.

- Base Work-Up : Triethylamine neutralizes HCl byproducts, yielding the ketone.

Comparison with PCC :

- Yield : Swern (~75%) marginally outperforms PCC (~70%).

- Side Products : Swern generates fewer chlorinated byproducts.

Industrial Scalability Considerations

Solvent and Catalyst Recycling

Large-scale production prioritizes cost-efficiency. For example, DCM from PCC oxidations can be recovered via distillation (≥90% recovery).

Continuous Flow Synthesis

Patent alludes to flow chemistry for azetidine cyclization, reducing reaction times from hours to minutes.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity.

Emerging Methodologies

Photocatalytic C–O Bond Formation

Recent advances employ visible-light catalysis to form the pyridin-3-yloxy-azetidine linkage, reducing reliance on toxic reagents.

Biocatalytic Approaches

Preliminary studies use lipases to enantioselectively resolve intermediates, though yields remain low (~30%).

化学反応の分析

Types of Reactions

3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The pyridine and azetidine rings can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime esters, while substitution reactions can introduce various functional groups onto the pyridine or azetidine rings .

科学的研究の応用

3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one involves its interaction with specific molecular targets. In antifungal applications, the compound likely inhibits key enzymes or disrupts cellular processes essential for fungal growth. The exact molecular pathways and targets are subjects of ongoing research, but the compound’s structure suggests it can interact with various biological macromolecules .

類似化合物との比較

3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one (CAS: 82465-53-0)

Structural Differences :

- Replaces the azetidin-1-yl group with a direct pyridin-3-yl substitution.

- Lacks the ether linkage (pyridin-3-yloxy) and azetidine ring.

Properties :

- Molecular weight: 177.24 g/mol; Formula: C₁₁H₁₅NO .

- Higher hydrophobicity compared to the target compound due to the absence of the polar ether group.

3,3-Dimethyl-1-(2-methylphenyl)butan-1-one (CAS: 898785-47-2)

Structural Differences :

- Substitutes the azetidine-pyridinyloxy group with a 2-methylphenyl aromatic ring.

Properties :

- Aryl substitution likely enhances π-π stacking interactions but reduces hydrogen-bonding capacity compared to the target compound.

(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one (CAS: 1032684-85-7)

Structural Differences :

- Replaces azetidine with a 5-membered pyrrolidine ring.

- Contains an additional amino group and methoxymethyl substituent.

Properties :

- Methoxymethyl and amino groups enhance solubility and biological targeting .

Bitertanol (CAS: 55179-31-2)

Structural Differences :

- Triazole-containing antifungal agent with a biphenylyloxy group.

Comparative Analysis Table

*Calculated based on molecular formula.

Key Research Findings

Synthetic Flexibility : The target compound’s azetidine-pyridinyloxy group may require multi-step synthesis, contrasting with simpler N-alkylation routes for pyridin-3-yl analogs .

Biological Relevance : Pyridine and azetidine moieties are common in kinase inhibitors, suggesting the target compound could explore similar therapeutic avenues .

生物活性

3,3-Dimethyl-1-(3-(pyridin-3-yloxy)azetidin-1-yl)butan-1-one is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antifungal Activity

The compound has shown promising antifungal properties in various studies. It acts by inhibiting key enzymes essential for fungal growth, disrupting cellular processes critical for survival.

The mechanism of action involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound likely inhibits enzymes involved in fungal cell wall synthesis.

- Disruption of Cellular Processes : It may interfere with metabolic pathways crucial for fungal proliferation.

Comparative Analysis

A comparative study with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Acetylpyridine | Contains a ketone and pyridine | Antimicrobial activity |

| N-Methylazetidine | Simple azetidine derivative | CNS activity |

| Pyridinyl-substituted ketones | Various substitutions on pyridine | Diverse receptor modulation |

This table illustrates how this compound stands out due to its specific structural features and potential therapeutic applications.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies : These studies demonstrated that the compound effectively inhibited fungal growth at concentrations as low as 10 µg/mL.

- Animal Models : In vivo studies using murine models showed a significant reduction in fungal load when treated with this compound compared to controls.

Q & A

Basic Research Question

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence-based assays. For example, measure IC values via dose-response curves .

- Molecular Docking : Predict binding affinities to biological targets (e.g., pyridine-interacting proteins) using AutoDock Vina .

- ADMET Profiling : Assess metabolic stability (e.g., microsomal half-life) and permeability (Caco-2 cell assays) .

What computational methods are used to predict the compound’s physicochemical properties?

Advanced Research Question

- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (e.g., predicted LogP = 2.1 for related pyridine-azetidine derivatives) .

- pKa Prediction : The pyridin-3-yloxy group has a calculated pKa ~4.5, influencing protonation states under physiological conditions .

- Solubility Modeling : COSMO-RS predicts aqueous solubility (e.g., ~0.1 mg/mL at pH 7.4), guiding formulation strategies .

How are crystallographic refinement challenges addressed for azetidine-containing compounds?

Advanced Research Question

- Disorder Modeling : SHELXL refines disordered pyridine or azetidine rings using PART and SUMP instructions .

- Hydrogen Bonding Networks : Identify weak C–H···O/N interactions (2.5–3.0 Å) to stabilize crystal packing .

- Twinned Data : Apply TWIN/BASF commands in SHELXL for twinned crystals, common in low-symmetry space groups .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (TLV = 1 mg/m³ for similar ketones) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。